molecular formula C18H21N3O3 B501613 1-(3,5-Dimethoxybenzoyl)-4-(2-pyridinyl)piperazine CAS No. 369400-61-3

1-(3,5-Dimethoxybenzoyl)-4-(2-pyridinyl)piperazine

Cat. No.: B501613
CAS No.: 369400-61-3
M. Wt: 327.4g/mol
InChI Key: KCLSMEKOKXDQSV-UHFFFAOYSA-N
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Description

1-(3,5-Dimethoxybenzoyl)-4-(2-pyridinyl)piperazine (molecular formula: C₁₈H₂₁N₃O₃; CAS: 369400-61-3) is a piperazine derivative featuring a 3,5-dimethoxybenzoyl group at position 1 and a 2-pyridinyl substituent at position 4 of the piperazine ring. This compound is structurally characterized by its dual aromatic systems, which confer unique electronic and steric properties. The 3,5-dimethoxybenzoyl moiety enhances lipophilicity, while the pyridinyl group contributes to hydrogen-bonding interactions, making it a candidate for targeting central nervous system (CNS) receptors or enzymes . Its synthesis typically involves coupling reactions between substituted benzoyl chlorides and piperazine precursors under basic conditions, followed by purification via chromatography .

Properties

IUPAC Name

(3,5-dimethoxyphenyl)-(4-pyridin-2-ylpiperazin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3/c1-23-15-11-14(12-16(13-15)24-2)18(22)21-9-7-20(8-10-21)17-5-3-4-6-19-17/h3-6,11-13H,7-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCLSMEKOKXDQSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)C3=CC=CC=N3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Dimethoxybenzoyl)-4-(2-pyridinyl)piperazine typically involves the reaction of 3,5-dimethoxybenzoic acid with 2-pyridinylpiperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Dimethoxybenzoyl)-4-(2-pyridinyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridinyl group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Oxidized derivatives of the benzoyl and pyridinyl groups.

    Reduction: Reduced forms of the benzoyl and pyridinyl groups.

    Substitution: Substituted derivatives at the pyridinyl group.

Scientific Research Applications

1-(3,5-Dimethoxybenzoyl)-4-(2-pyridinyl)piperazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3,5-Dimethoxybenzoyl)-4-(2-pyridinyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Benzoyl Piperazines

Compounds sharing the benzoyl-piperazine scaffold but differing in substituents exhibit varied biological activities. Key examples include:

Compound Name Substituents (R₁, R₂) Biological Target/Activity Key Findings
1-(3,5-Dimethoxybenzoyl)-4-(2-pyridinyl)piperazine R₁ = 3,5-dimethoxybenzoyl; R₂ = 2-pyridinyl CNS receptors (e.g., serotonin, dopamine) Potential CNS activity inferred from structural analogs (no direct data)
1-(3,5-Dimethoxybenzoyl)-4-(2,3,4-trimethoxybenzyl)piperazine R₁ = 3,5-dimethoxybenzoyl; R₂ = 2,3,4-trimethoxybenzyl Unknown (structural analog) Increased lipophilicity due to additional methoxy groups; predicted pKa = 5.65
N-(4-(thiophen-3-yl)phenyl)-5-(4-(3-cyanophenyl)piperazin-1-yl)pentanamide (7d) R₁ = 3-cyanophenyl; R₂ = thiophen-3-yl Dopamine D3 receptors Moderate D3 selectivity (34% yield; IC₅₀ not reported)
N-(4-(thiophen-3-yl)phenyl)-5-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)pentanamide (7e) R₁ = 3-CF₃-phenyl; R₂ = thiophen-3-yl Dopamine D3 receptors Enhanced metabolic stability due to CF₃ group (45% yield)

Structural Insights :

  • The 3,5-dimethoxybenzoyl group in the target compound may enhance membrane permeability compared to halogenated or cyano-substituted analogs .
  • Pyridinyl vs. Benzyl Groups : The 2-pyridinyl substituent in the target compound provides a distinct hydrogen-bond acceptor profile compared to bulkier benzyl groups (e.g., 2,3,4-trimethoxybenzyl), which may reduce steric hindrance in receptor binding .
Piperazine Derivatives with Heteroaryl Substitutions

Piperazines bearing heteroaryl groups, such as pyridinyl or indole moieties, are explored for antiviral and antibacterial applications:

Compound Name Heteroaryl Substituent Biological Target Key Findings
U-87201E (Atevirdine mesylate) 5-methoxyindol-2-yl; 3-(ethylamino)-2-pyridinyl HIV-1 reverse transcriptase 10–100-fold greater potency than early analogs; clinical candidate for HIV
p-MPPI and p-MPPF 2-pyridinyl; p-iodo/p-fluoro benzamido 5-HT1A receptors Competitive antagonists (ID₅₀ = 3–5 mg/kg); no partial agonist activity
1-(5-Bromo-6-methoxy-2-pyridinyl)-4-(3,4-dimethoxybenzyl)piperazine 5-bromo-6-methoxypyridinyl Unknown Bromine substitution may enhance halogen bonding in target interactions

Key Comparisons :

  • Antiviral Activity : The target compound lacks the bis-heteroaryl configuration of U-87201E, which is critical for HIV-1 RT inhibition .
  • 5-HT1A Antagonism : Unlike p-MPPI/p-MPPF, the target compound’s 3,5-dimethoxybenzoyl group may shift selectivity away from serotonin receptors toward dopamine or adrenergic targets .
Piperazine Carbamates and Amides

Carbamate and amide derivatives of piperazine are studied for antibacterial and antifungal properties:

Compound Name Functional Group Biological Activity Key Findings
Piperazine carbamate R-143 Trifluoromethoxyphenyl carbamate Antiviral (mechanism undefined) Synthesized via chloroformylation; targets undisclosed viral enzymes
(2E)-4-(2-methoxyphenyl)-1-[3-(2-methoxyphenyl)prop-2-enyl]-piperazine Propenyl linker Antibacterial Active against Gram-positive bacteria (MIC = 8–16 µg/mL)

Biological Activity

1-(3,5-Dimethoxybenzoyl)-4-(2-pyridinyl)piperazine is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a piperazine core linked to a 3,5-dimethoxybenzoyl group and a pyridine moiety. Its structure can be represented as follows:

Chemical Structure C17H20N2O4\text{Chemical Structure }C_{17}H_{20}N_{2}O_{4}

Pharmacological Profile

The biological activity of this compound has been evaluated in various studies, highlighting its potential as a kinase inhibitor and its effects on different biological systems.

Kinase Inhibition

Research indicates that derivatives of piperazine can exhibit significant inhibitory activity against various kinases, including AKT2 and Aurora B. For instance, a related study reported that certain piperazine derivatives showed up to 64% inhibition of AKT2 at a concentration of 10 µM . This suggests that the compound may have applications in cancer therapeutics where AKT signaling is implicated.

Antimicrobial Activity

In vitro studies have demonstrated that similar piperazine compounds possess antimicrobial properties. For example, compounds derived from piperazine exhibited strong antibacterial activity against Staphylococcus aureus with MIC values ranging from 0.96 to 7.81 µg/mL . Although specific data for this compound is limited, its structural similarities suggest potential efficacy against bacterial pathogens.

The exact mechanism of action for this compound remains to be fully elucidated. However, its structural components suggest interactions with various molecular targets:

  • Kinase Pathways : The inhibition of kinases such as AKT2 may disrupt signaling pathways involved in cell proliferation and survival.
  • Antibacterial Mechanisms : The presence of the piperazine ring may enhance membrane permeability or interfere with bacterial metabolic processes.

Case Studies

Several studies have evaluated the biological activity of piperazine derivatives:

  • Study on Kinase Inhibition : A focused library of piperazine-based compounds was screened against a panel of kinases. Notably, compounds similar to this compound showed promising inhibition profiles against several targets .
  • Antineoplastic Activity : Research has indicated that piperazine derivatives exhibit moderate antineoplastic activity in various cancer cell lines, including cervical and gastric cancer cells . This aligns with the potential applications of this compound in oncology.

Data Table: Biological Activity Summary

Activity TypeTarget/PathogenObserved EffectReference
Kinase InhibitionAKT264% inhibition at 10 µM
AntibacterialStaphylococcus aureusMIC: 0.96 - 7.81 µg/mL
AntineoplasticHeLa (cervical cancer)Moderate activity

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